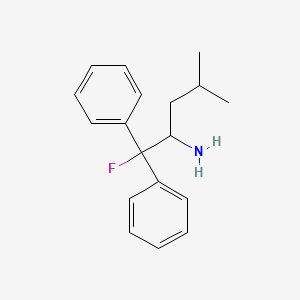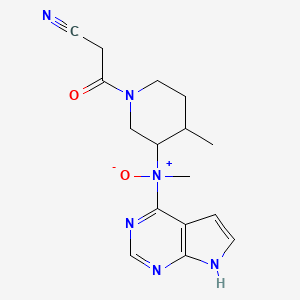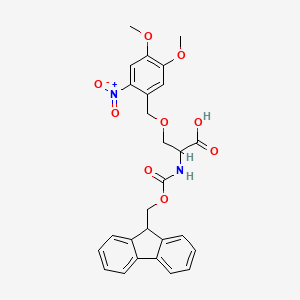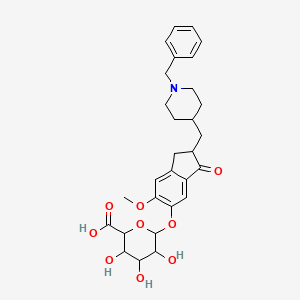![molecular formula C8H14FN B12292425 2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)
2-Fluoro-6-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-azaspiro[3.5]nonane is a chemical compound with the molecular formula C8H14FN and a molecular weight of 143.20 g/mol It is characterized by a spirocyclic structure, which includes a fluorine atom and an azaspiro moiety
Preparation Methods
The synthesis of 2-Fluoro-6-azaspiro[3.5]nonane can be achieved through various synthetic routes. One common method involves the reaction of a suitable fluorinated precursor with an azaspiro intermediate under controlled conditions . The reaction typically requires specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .
Chemical Reactions Analysis
2-Fluoro-6-azaspiro[3.5]nonane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the compound with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated amines or hydrocarbons.
Scientific Research Applications
2-Fluoro-6-azaspiro[3.5]nonane has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its reactivity and binding affinity to certain biological molecules. The spirocyclic structure may also contribute to its unique properties and effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-Fluoro-6-azaspiro[3.5]nonane can be compared with other similar compounds, such as:
2-Oxa-6-azaspiro[3.5]nonane: This compound has an oxygen atom in place of the fluorine atom and exhibits different chemical and biological properties.
2-Fluoro-6-azaspiro[3.3]heptane: This compound has a smaller spirocyclic ring and may have different reactivity and applications.
The uniqueness of this compound lies in its specific structural features, including the presence of the fluorine atom and the azaspiro moiety, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C8H14FN |
|---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
2-fluoro-6-azaspiro[3.5]nonane |
InChI |
InChI=1S/C8H14FN/c9-7-4-8(5-7)2-1-3-10-6-8/h7,10H,1-6H2 |
InChI Key |
HYRBIAVUXHKHJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C2)F)CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)
![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)





![4-Bromofuro[2,3-b]pyridine](/img/structure/B12292409.png)




![1H-Indole-3-carboxylic acid, 6-[(1E)-3-methyl-1,3-butadienyl]-](/img/structure/B12292439.png)

